4-chloro-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole
Description
4-Chloro-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted at position 4 with a chlorine atom. The pyrazole ring is further functionalized with a methyl-azetidine moiety linked to a 7-methyl-pyrrolo[2,3-d]pyrimidine group. This structure is characteristic of kinase-targeting molecules, particularly Janus kinase (JAK) inhibitors, due to the pyrrolo[2,3-d]pyrimidine scaffold’s ability to mimic ATP binding in kinase domains .
The 7-methyl group on the pyrrolopyrimidine may influence metabolic stability, while the chlorine atom on the pyrazole could modulate electronic properties and intermolecular interactions .
Properties
IUPAC Name |
4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6/c1-19-3-2-12-13(19)16-9-17-14(12)20-5-10(6-20)7-21-8-11(15)4-18-21/h2-4,8-10H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDDOOZGQMEILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CC(C3)CN4C=C(C=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the signal transduction pathways involved in cell division, death, and tumor formation processes.
Mode of Action
The compound acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway. This interaction results in a disruption of the chemical signal transfer from the outside into the cell nucleus, affecting the activation of genes through a transcription process.
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . By inhibiting the JAK enzymes, it disrupts the normal functioning of this pathway, which is involved in cell division, death, and tumor formation processes. The downstream effects of this disruption can lead to a variety of diseases affecting the immune system.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of the JAK-STAT signaling pathway. This disruption can lead to a variety of diseases affecting the immune system. The compound has therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis.
Biological Activity
The compound 4-chloro-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole represents a novel structure with potential pharmacological applications. This article explores its biological activity, focusing on antibacterial, antifungal, anticancer, and anti-inflammatory properties based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound includes a pyrazole moiety linked to a pyrrolopyrimidine derivative, which is known to enhance biological activity through diverse mechanisms.
Antibacterial and Antifungal Activity
Recent studies have indicated that derivatives containing the pyrazole structure exhibit significant antibacterial and antifungal properties. For instance, a related pyrazole derivative demonstrated potent activity against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL against Shigella flexneri and Candida albicans . The presence of the 7-methylpyrrolo[2,3-d]pyrimidine moiety may contribute to the enhanced efficacy observed in these derivatives.
Anticancer Activity
The anticancer potential of compounds similar to 4-chloro-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole has been explored in various studies. Compounds with similar structures have shown inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of pyrrolopyrimidine have been reported to inhibit key signaling pathways involved in tumor progression .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been attributed to their ability to inhibit nitric oxide production in macrophages. In particular, compounds that inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes have shown promise in reducing inflammation . The structural features of 4-chloro-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole may enhance its anti-inflammatory activity through similar mechanisms.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Antibacterial Study : A series of pyrazole derivatives were synthesized and evaluated for their antibacterial properties against Escherichia coli and Staphylococcus aureus. The most potent compounds exhibited MIC values significantly lower than traditional antibiotics .
- Cancer Cell Line Study : In vitro studies on human cancer cell lines demonstrated that certain pyrrolopyrimidine derivatives could effectively inhibit cell proliferation and induce apoptosis at nanomolar concentrations .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations:
Core Scaffold Variations: The target compound and Baricitinib share the azetidine-pyrrolopyrimidine core, but Baricitinib includes an ethylsulfonyl group, enhancing solubility and metabolic resistance .
Substituent Effects :
- Ethylsulfonyl vs. Methyl-Azetidine : Baricitinib’s ethylsulfonyl group improves pharmacokinetics, while the target compound’s methyl-azetidine may prioritize compactness for selective JAK binding .
- Chlorobenzyl () : Introduces lipophilicity, likely affecting blood-brain barrier penetration compared to the target compound’s polar azetidine linker .
Salt Forms :
Table 2: Pharmacological Profiles
- The 7-methyl group may reduce off-target effects compared to morpholinyl derivatives (), which often exhibit broader kinase activity .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
- Solubility : The target compound’s lower solubility compared to Baricitinib and ’s salt form may necessitate formulation optimizations for oral delivery.
- Metabolism : The methyl-azetidine group in the target compound could reduce CYP-mediated oxidation, improving stability relative to morpholinyl derivatives .
Preparation Methods
Suzuki Coupling with Boronate Esters
Azetidine-pyrrolopyrimidine bearing a boronate ester reacts with 4-chloro-1H-pyrazole derivatives. For example:
Direct Alkylation
Methylation of the azetidine nitrogen with 4-chloro-1H-pyrazolylmethyl halides under basic conditions (e.g., KCO) in acetonitrile at 90°C achieves C–N bond formation.
Optimization and Challenges
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Regioselectivity : Competing pathways during azetidine-pyrazole coupling require meticulous control via steric and electronic tuning.
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Catalyst Loading : TBAB (5 mol%) and Pd(PPh) (1–5 mol%) optimize yields while minimizing costs.
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Purification : Silica gel chromatography or recrystallization from methyl tert-butyl ether (MTBE) isolates pure products.
Analytical Characterization
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step pathways focusing on cyclization and functionalization of heterocyclic cores. Key methods include:
- Cyclization with chloranil : Refluxing intermediates (e.g., 4-6) with chloranil in xylene for 25–30 hours, followed by NaOH treatment and recrystallization .
- Arylhydrazine coupling : Reacting malondialdehydes with arylhydrazines under acidic conditions to form pyrazole and indole/pyrimidine hybrids .
- Vilsmeier reagent reactions : Forming conjugated heterocyclic systems via intermediates like (3,3-dimethyl-2,3-dihydroindol-2-ylidene)malondialdehydes . Methodological Tip : Optimize reaction time and solvent polarity (e.g., xylene for high-temperature stability, ethanol for recrystallization) to improve yields .
Q. How is the molecular structure characterized?
Structural elucidation relies on:
- X-ray crystallography : Determines dihedral angles between aromatic planes (e.g., 13.28° between pyrazole and indole units) and confirms planarity of heterocyclic systems .
- NMR spectroscopy : Assigns proton environments (e.g., δ 1.56 ppm for methyl groups, δ 8.61 ppm for pyrazole protons) and validates substitution patterns .
- Mass spectrometry : Verifies molecular weight and fragmentation patterns (e.g., m/z 378.3 for C18H21Cl2N5 derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized for multi-step syntheses?
- Design of Experiments (DoE) : Vary parameters like temperature (reflux vs. room temperature), solvent (xylene vs. DMF), and catalyst loading to identify yield-maximizing conditions .
- Purification strategies : Use gradient recrystallization (e.g., methanol/ethanol mixtures) or column chromatography to isolate intermediates with >85% purity .
- Kinetic studies : Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. What analytical techniques resolve contradictions in reported biological activities?
- Comparative crystallography : Analyze structural variations (e.g., substituent orientation in pyrazole vs. pyrrolo-pyrimidine rings) to explain divergent bioactivity .
- Computational modeling : Use tools like ACD/Labs Percepta to predict logP, solubility, and binding affinities, cross-referencing with experimental IC50 values .
- Dose-response assays : Validate activity trends across cell lines (e.g., cancer vs. bacterial models) to isolate structure-activity relationships (SAR) .
Q. How do structural modifications influence pharmacokinetics?
- Chlorine substitution : Enhances metabolic stability by reducing cytochrome P450 oxidation susceptibility .
- Azetidine ring effects : Improves solubility via increased polarity but may reduce blood-brain barrier permeability .
- Methyl groups : Shield reactive sites (e.g., N-methylation prevents undesired metabolic conjugation) .
Q. What computational methods predict physicochemical properties?
- In silico tools : ACD/Labs Percepta predicts logP (e.g., 2.1–3.5 for pyrrolo-pyrimidines), polar surface area (PSA), and pKa values to guide solubility optimization .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox stability and reactivity of the azetidine-pyrrazole scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
